5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group, a methylbenzyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 4-methylbenzyl group: This can be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen in the ring.
5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.
Uniqueness
5-(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-5-12(6-4-11)10-22-14-8-7-13(9-15(14)21-2)16-19-20-17(18)23-16/h3-9H,10H2,1-2H3,(H2,18,20) |
InChI Key |
UDJIDQRMXMBLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.